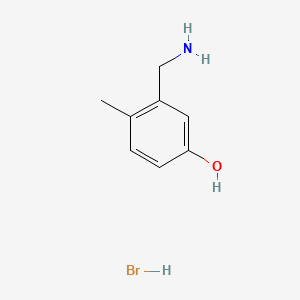

3-(Aminomethyl)-4-methylphenolhydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12BrNO |

|---|---|

Molecular Weight |

218.09 g/mol |

IUPAC Name |

3-(aminomethyl)-4-methylphenol;hydrobromide |

InChI |

InChI=1S/C8H11NO.BrH/c1-6-2-3-8(10)4-7(6)5-9;/h2-4,10H,5,9H2,1H3;1H |

InChI Key |

XLJWMKBUNXMUEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CN.Br |

Origin of Product |

United States |

Contextualization Within Aminomethylphenol Chemistry

Aminomethylphenols are a class of aromatic compounds that possess both a phenolic hydroxyl group and an aminomethyl group attached to a benzene (B151609) ring. This dual functionality imparts a versatile chemical nature to these molecules. The position of these functional groups relative to one another on the aromatic ring leads to different isomers with distinct physical and chemical properties. The parent molecule of the subject compound, 3-(Aminomethyl)-4-methylphenol (B7905139), is an isomer within this broader family.

To understand its context, it is useful to compare it with other, more studied, aminomethylphenol isomers. The ortho, meta, and para isomers of aminomethylphenol (2-(Aminomethyl)phenol, 3-(Aminomethyl)phenol, and 4-(Aminomethyl)phenol) serve as a valuable reference. nih.govnih.gov The interplay between the acidic hydroxyl group and the basic amino group influences properties such as solubility, reactivity, and potential for intramolecular hydrogen bonding. These structural differences can lead to significant variations in physical properties like melting and boiling points. solubilityofthings.comsolubilityofthings.com

Table 1: Comparison of Aminomethylphenol Isomers

| Property | 2-(Aminomethyl)phenol | 3-(Aminomethyl)phenol nih.gov | 4-(Aminomethyl)phenol |

|---|---|---|---|

| Synonyms | 2-Hydroxybenzylamine, Salicylamine | 3-Hydroxybenzylamine, m-hydroxybenzylamine | 4-Hydroxybenzylamine |

| CAS Number | 932-30-9 nih.gov | 73604-31-6 | 696-60-6 |

| Molecular Formula | C₇H₉NO | C₇H₉NO | C₇H₉NO |

| Molar Mass | 123.15 g/mol | 123.15 g/mol | 123.15 g/mol |

Current Research Landscape and Emerging Areas for Phenolic Amines

Novel Synthetic Routes and Strategic Retrosynthetic Analysis

Planning the synthesis of a target molecule like 3-(Aminomethyl)-4-methylphenol (B7905139) hydrobromide necessitates a thorough retrosynthetic analysis to identify plausible pathways from simple, commercially available starting materials. ias.ac.in This process involves mentally deconstructing the target molecule to reveal key bond disconnections that correspond to reliable forward-reaction steps. deanfrancispress.com For the target compound, two primary retrosynthetic strategies emerge: a direct approach involving the formation of the C-C bond at the phenolic ring, and an indirect approach involving the construction of the phenol from a pre-functionalized precursor.

The most direct route to forming the 3-(aminomethyl)-4-methylphenol core is through electrophilic substitution on the 4-methylphenol (p-cresol) ring. The Mannich reaction is a classic and powerful C-C bond-forming reaction that accomplishes this by reacting an active hydrogen-containing compound (the phenol) with formaldehyde (B43269) and a primary or secondary amine. iitm.ac.in In this context, the reaction introduces an aminomethyl group onto the aromatic ring.

A significant challenge in the aminomethylation of 4-methylphenol is controlling the regioselectivity. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, substitution is directed to the two ortho positions (C2 and C6). The target molecule requires substitution at the C3 position, which is meta to the hydroxyl group and is not electronically favored. However, the nomenclature "3-(Aminomethyl)-4-methylphenol" places the aminomethyl group adjacent to the hydroxyl group, which is an ortho position. Assuming the intended target is 2-(aminomethyl)-4-methylphenol, direct aminomethylation is a viable strategy.

Recent studies have focused on developing highly ortho-selective aminomethylation methods. rsc.org These reactions often employ specific catalysts to control the position of the incoming electrophile. researchgate.net The general scheme involves the reaction of 4-methylphenol with formaldehyde and an amine, such as ammonia (B1221849) or a primary amine, in a suitable solvent.

| Catalyst | Amine Source | Solvent | Typical Yield | Selectivity | Reference |

| Brønsted Acid (TFA) | N,O-acetals | Dichloromethane (B109758) | Moderate to Excellent | High ortho-selectivity | rsc.orgresearchgate.net |

| None (Thermal) | Secondary Amines | Ethanol | Good | Mixture of isomers | researchgate.net |

| Iodine | Aqueous Ammonia | Water | Good | Ortho-selectivity | acs.org |

| Heterogeneous Catalyst | Primary Amines | Toluene (B28343) | Good | Varies with catalyst | researchgate.net |

This table is illustrative, based on typical results for aminomethylation of various phenolic substrates.

An alternative to direct aminomethylation involves a multi-step sequence where the required functional groups are introduced sequentially. This approach can offer superior control over regiochemistry. A logical retrosynthetic disconnection breaks the target molecule down to 3-amino-4-methylphenol. youtube.com This precursor already contains the amine and phenol moieties in the correct orientation. The final aminomethyl group can then be formed in a subsequent step, for instance, via reductive amination of a corresponding aldehyde.

The synthesis of the key intermediate, 3-amino-4-methylphenol, can be achieved from 4-methylphenol. The process typically involves the nitration of 4-methylphenol to introduce a nitro group. Careful control of nitrating conditions is required to achieve the desired 3-nitro-4-methylphenol isomer. This nitro-substituted phenol is then subjected to reduction to yield 3-amino-4-methylphenol. prepchem.com A common method for this reduction uses a Raney nickel catalyst under hydrogen pressure. prepchem.com

Synthetic Scheme for 3-amino-4-methylphenol:

Nitration: 4-methylphenol is treated with a nitrating agent (e.g., nitric acid in a suitable solvent) to produce 3-nitro-4-methylphenol.

Reduction: The resulting 3-nitro-4-methylphenol is reduced, for example, by placing it in a reactor with a solvent like tetrahydrofuran (B95107) and a Raney nickel catalyst, followed by pressurization with hydrogen gas. prepchem.com

This route, while longer, avoids the regioselectivity issues associated with direct electrophilic substitution on the activated phenol ring.

The final step in the synthesis is the formation of the hydrobromide salt. This is a crucial step for purification, stabilization, and handling of the final compound. The free base, 3-(aminomethyl)-4-methylphenol, is converted to its salt by treatment with hydrobromic acid. Several methods can be employed, with the choice depending on the desired purity, scale, and sensitivity of the compound to water. researchgate.net

Methods for Hydrobromide Salt Formation:

Aqueous HBr: The amine free base is dissolved in a suitable organic solvent (e.g., isopropanol, ethanol) and a stoichiometric amount of concentrated aqueous hydrobromic acid is added. The salt often precipitates and can be collected by filtration, or the solvent can be removed under vacuum. researchgate.net

Anhydrous HBr: For applications requiring strictly anhydrous conditions, HBr gas can be bubbled through a solution of the amine in a dry organic solvent like diethyl ether or dichloromethane. Alternatively, anhydrous HBr can be generated in situ. A common laboratory method involves the slow addition of acetyl bromide to dry methanol (B129727) at low temperatures, which produces methyl acetate (B1210297) and anhydrous HBr in the methanolic solution. researchgate.net This solution can then be added to the amine.

Azeotropic Drying: If an aqueous acid is used, residual water can be removed by azeotropic distillation with a solvent like toluene. researchgate.net

| Method | Solvent(s) | Advantages | Disadvantages | Reference |

| Aqueous HBr | Alcohols, Water | Simple, suitable for large scale | Product may retain water | researchgate.net |

| Anhydrous HBr (gas) | Ethers, CH₂Cl₂ | Yields dry product | Requires handling of corrosive gas | researchgate.net |

| Anhydrous HBr (in situ) | Methanol, Ethers | Avoids handling HBr gas | Introduces co-products (e.g., methyl acetate) | researchgate.net |

| Azeotropic Drying | Toluene | Effective water removal | Requires an additional distillation step | researchgate.net |

Catalytic Systems and Reaction Environment Influence on Synthesis

The efficiency, selectivity, and environmental impact of the synthesis are heavily influenced by the choice of catalyst and reaction conditions. Modern synthetic chemistry emphasizes the use of catalytic amounts of reagents to minimize waste and improve reaction control.

Both Brønsted and Lewis acids are frequently used to promote the Mannich reaction for aminomethylation of phenols. iitm.ac.in

Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (PTSA), trifluoroacetic acid (TFA), and triflic acid (HOTf), are effective catalysts. iitm.ac.inorganic-chemistry.org Their primary role is to protonate formaldehyde or the intermediate hemiaminal, facilitating the elimination of water to form a highly reactive electrophilic iminium ion. This iminium ion is then attacked by the electron-rich phenol ring. Recent studies have demonstrated that chiral Brønsted acids can even be used to achieve enantioselective Mannich reactions. d-nb.infonih.govrsc.org The concentration and strength of the acid are critical factors; low concentrations are often sufficient, while high concentrations or temperatures can lead to side products. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids, such as scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃), can also catalyze the reaction. researchgate.netnih.gov They can function in several ways: by coordinating to the carbonyl oxygen of formaldehyde to increase its electrophilicity, or by coordinating to the phenolic hydroxyl group. This latter interaction can modulate the nucleophilicity of the aromatic ring and influence the regioselectivity of the attack, sometimes favoring ortho-alkylation. nih.gov In some systems, a cooperative effect between a Lewis acid and a metal catalyst has been shown to be highly effective. nih.gov

| Catalyst Type | Example(s) | Role in Reaction | Key Advantages | Reference |

| Brønsted Acid | Triflic Acid (HOTf), PTSA | Activates electrophile (forms iminium ion) | Low catalyst loading, high efficiency | iitm.ac.inorganic-chemistry.org |

| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Activates electrophile and/or substrate | Can influence regioselectivity, reusable | nih.gov |

| Chiral Phosphoric Acid | N-triflylphosphoramide | Enantioselective catalysis | Provides access to chiral products | d-nb.info |

The choice of solvent can dramatically affect the outcome of a synthesis. The polarity of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. nih.gov For the Mannich reaction, polar solvents can aid in the formation and stabilization of the charged iminium ion intermediate, potentially increasing the reaction rate. researchgate.net However, the choice of solvent is also a key consideration in green chemistry, which aims to reduce the environmental impact of chemical processes.

Green Chemistry Strategies:

Benign Solvents: Traditional solvents like dichloromethane and toluene are being replaced with greener alternatives such as ethanol, water, or ionic liquids. iitm.ac.in The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Catalyst Recyclability: The development of heterogeneous or recyclable catalysts is a core principle of green chemistry. mdpi.com For example, solid acid catalysts can be used to facilitate the reaction and can be easily recovered by filtration at the end of the reaction, simplifying purification and reducing waste. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Direct aminomethylation, when selective, offers high atom economy compared to multi-step routes that involve protecting groups or generate more stoichiometric byproducts.

Solvent-Free Reactions: Mechanochemical synthesis, where reactions are induced by grinding solid reactants together, represents a promising solvent-free approach. acs.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in waste. acs.orgacs.org

| Strategy | Approach | Potential Benefits | Reference |

| Alternative Solvents | Use of water, ethanol, or deep eutectic solvents | Reduced toxicity, improved safety, lower cost | researchgate.net |

| Recyclable Catalysts | Heterogeneous solid acids, supported metal catalysts | Simplified product purification, reduced catalyst waste | mdpi.comresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis, mechanochemistry | Shorter reaction times, lower energy consumption | mdpi.comacs.org |

| Feedstock | Use of biomass-derived phenols | Increased sustainability, reduced reliance on petrochemicals | rsc.org |

Microwave and Flow Chemistry Enhancements for Reaction Efficiency

The synthesis of aminomethylated phenols, including 3-(Aminomethyl)-4-methylphenol, has traditionally been performed using conventional batch processing. However, modern synthetic methodologies such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry offer significant enhancements in reaction efficiency, safety, and scalability. researchgate.netpolimi.it These techniques address common challenges in batch synthesis, including long reaction times, low yields, and difficulties in controlling reaction parameters.

Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture directly and efficiently. This rapid, uniform heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.netnih.gov The application of microwave irradiation has been shown to be effective in various multi-component reactions, which are analogous to the synthesis of aminomethylated phenols. sunway.edu.mynih.gov For instance, in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, microwave assistance reduced reaction times to under an hour while achieving high yields. sunway.edu.my This acceleration is attributed to the efficient energy transfer leading to a rapid attainment of the required activation energy for the reaction.

The table below illustrates the potential improvements in reaction efficiency when applying these advanced methodologies to reactions analogous to the synthesis of 3-(Aminomethyl)-4-methylphenolhydrobromide.

| Reaction Type | Methodology | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones | Conventional Heating | Several Hours | Moderate | nih.gov |

| Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones | Microwave-Assisted | 55 minutes | 60-85% | nih.gov |

| Synthesis of Pyrano[2,3-d]pyrimidines | Conventional Heating | 5-8 hours | 70-85% | nih.gov |

| Synthesis of Pyrano[2,3-d]pyrimidines | Microwave-Assisted (Catalyst-Free) | 3-6 minutes | 78-94% | nih.gov |

| Synthesis of Norketamine (multi-step) | Batch Processing | Multiple Days (with isolations) | Variable | worktribe.com |

| Synthesis of Norketamine (multi-step) | Continuous Flow (Telescoped) | Continuous Production | High (overall) | worktribe.com |

Stereochemical Considerations and Regioselectivity in Analogous Reactions

The synthesis of 3-(Aminomethyl)-4-methylphenol involves the introduction of an aminomethyl group onto the p-cresol (B1678582) backbone. This process is a type of aminomethylation reaction, often a variation of the Mannich reaction. Two key aspects of this transformation are regioselectivity and stereochemistry.

Regioselectivity: The position of the incoming aminomethyl group on the phenol ring is critical. The hydroxyl group of a phenol is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. In the case of 4-methylphenol (p-cresol), the para position is blocked by the methyl group, meaning substitution is directed to the ortho positions (C2 and C6). The formation of 3-(Aminomethyl)-4-methylphenol indicates that the aminomethylation occurs at the C2 position. Research into the aminomethylation of free phenols has shown that high ortho-selectivity can be achieved. mdpi.com This selectivity is often rationalized by the formation of a key intermediate where the catalyst or a reagent coordinates to the phenolic oxygen, directing the electrophile to the adjacent ortho position. mdpi.com For example, copper(II)-catalyzed aminomethylation of phenols with aminomethyltrifluoroborates proceeds with exclusive ortho-selectivity, which is proposed to occur via a six-membered transition state involving the copper catalyst, the phenolic oxygen, and the incoming electrophile. acs.orgnih.govacs.org Similarly, Brønsted acid-catalyzed reactions with N,O-acetals also show high ortho-selectivity, attributed to an intermediate formed through the interaction of the acid with the free phenol. mdpi.comrsc.org

Stereochemical Considerations: The specific compound 3-(Aminomethyl)-4-methylphenol is achiral and does not possess any stereocenters. However, in analogous Mannich-type reactions where substituted aldehydes or ketones are used, the formation of one or more stereocenters is possible, making stereochemical control a crucial factor. nih.gov The field of asymmetric catalysis has developed methods to control the stereochemical outcome of such reactions with high fidelity. researchgate.netresearchgate.net Direct asymmetric Mannich reactions can be catalyzed by chiral organocatalysts, such as proline and its derivatives, or by chiral metal complexes. nih.govlibretexts.org These catalysts can create a chiral environment around the reactants, influencing the facial selectivity of the nucleophilic attack on the iminium ion. This control leads to the preferential formation of one enantiomer or diastereomer over the other. libretexts.org While not directly applicable to the synthesis of the achiral target compound, these principles are fundamental in the synthesis of more complex, chiral aminomethylated phenol analogs. researchgate.net

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the kinetics and mechanisms of the reactions involved in the formation of this compound is essential for process optimization and control. This involves examining the formation of the aminomethylphenol backbone and the subsequent protonation to form the hydrobromide salt.

The formation of the C-C bond in aminomethylated phenols typically proceeds through a Mannich-type reaction mechanism. libretexts.orgorganic-chemistry.org This reaction involves the electrophilic attack of an iminium ion (formed from an amine and formaldehyde) on the electron-rich phenol ring. The kinetics and selectivity of this reaction are dictated by the structure and stability of the transition state.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating these mechanistic pathways by modeling the transition states. researchgate.netresearchgate.net For the Mannich reaction, calculations often reveal a highly organized, cyclic transition state. libretexts.org In proline-catalyzed asymmetric Mannich reactions, for example, the proposed transition state involves a nine-membered ring with a chair-like conformation, where hydrogen bonding between the catalyst's carboxylic acid group and the imine helps to lock in a specific geometry for the nucleophilic attack. libretexts.org This geometric constraint is what determines the stereochemical outcome of the reaction.

In the context of the ortho-selective aminomethylation of phenols, the transition state is believed to involve coordination of a catalyst (e.g., Cu(II)) to the phenolic hydroxyl group. acs.orgnih.gov This coordination pre-organizes the substrate for an intramolecular-like delivery of the electrophilic iminium species to the ortho position, lowering the activation energy for this pathway compared to attack at other positions. The stability of this transition state is a key factor in the high regioselectivity observed in these reactions. mdpi.comacs.org Kinetic studies of similar reactions, such as the aminolysis of thionocarbonates, often reveal a stepwise mechanism where the formation of a tetrahedral intermediate is the rate-determining step, which is analogous to the initial attack of the phenol on the iminium ion. nih.gov

The final step in the synthesis is the formation of the hydrobromide salt, which is an acid-base reaction involving the transfer of a proton from hydrobromic acid (HBr) to the aminomethyl group of the phenol.

3-(Aminomethyl)-4-methylphenol + HBr → this compound

This is a rapid and thermodynamically favorable process. The amino group (-CH₂NH₂) is a Lewis base, and it is significantly more basic than the phenolic hydroxyl group (-OH). The proton transfer from the strong acid HBr to the nitrogen atom of the amino group is essentially instantaneous upon mixing in a suitable solvent.

Advanced Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Without access to primary research data detailing the spectroscopic analysis of 3-(Aminomethyl)-4-methylphenol hydrobromide, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritative tone.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of compounds by fragmenting precursor ions and analyzing the resulting product ions. In the case of 3-(Aminomethyl)-4-methylphenol hydrobromide, the free base, 3-(Aminomethyl)-4-methylphenol, would typically be analyzed in positive ionization mode. The primary amine is the most probable site of protonation, yielding a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 138.1.

Upon subjecting this precursor ion to collision-induced dissociation (CID) within the mass spectrometer, specific fragmentation pathways can be predicted based on the principles of charge-induced and charge-remote fragmentation. nih.govresearchgate.net The positive charge on the aminium group initiates bond cleavages to produce stable neutral losses and fragment ions.

A primary and highly probable fragmentation pathway involves the neutral loss of ammonia (NH₃) from the protonated molecule. This elimination reaction is a common pathway for primary amines and would result in the formation of a stable benzylic carbocation. Another significant fragmentation pathway is the inductive cleavage of the C-C bond between the aromatic ring and the aminomethyl group, leading to the formation of a resonance-stabilized ion corresponding to the methylphenol moiety. rsc.org The proposed fragmentation pathways are critical for confirming the molecular structure and can be used to differentiate it from its isomers.

The table below details the proposed key fragments for 3-(Aminomethyl)-4-methylphenol.

| Proposed Fragment | m/z (approximate) | Formula of Ion | Proposed Fragmentation Pathway |

| [M+H]⁺ | 138.1 | [C₈H₁₂NO]⁺ | Protonated parent molecule |

| [M+H - NH₃]⁺ | 121.1 | [C₈H₉O]⁺ | Loss of neutral ammonia |

| [C₇H₇O]⁺ | 107.1 | [C₇H₇O]⁺ | Cleavage of the benzylic C-CH₂NH₂ bond |

This is an interactive data table. You can sort and filter the data as needed.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds. The FT-IR spectrum of 3-(Aminomethyl)-4-methylphenol hydrobromide is expected to display a series of characteristic absorption bands that confirm its structure.

The spectrum would be dominated by a very broad absorption in the 3200-2800 cm⁻¹ region, arising from the overlapping stretching vibrations of the phenolic O-H group and the N-H bonds of the aminium (–NH₃⁺) group. Within this region, C-H stretching vibrations from the aromatic ring and the methyl group are also expected. The presence of the aminium salt is further confirmed by N-H bending vibrations, typically appearing in the 1600-1500 cm⁻¹ range. Aromatic C=C ring stretching vibrations usually produce several sharp bands between 1600 and 1450 cm⁻¹. The spectrum for the related compound 4-amino-3-methylphenol shows characteristic absorptions that can be used for comparison. nist.gov

The table below summarizes the predicted characteristic FT-IR absorption bands for 3-(Aminomethyl)-4-methylphenol hydrobromide.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenol | 3600 - 3200 (Broad) |

| N-H Stretch | Aminium Salt (-NH₃⁺) | 3200 - 2800 (Broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Methyl (-CH₃) | 2975 - 2850 |

| N-H Bend | Aminium Salt (-NH₃⁺) | 1600 - 1500 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Phenol | 1260 - 1200 |

| C-N Stretch | Alkyl Amine | 1200 - 1000 |

This is an interactive data table. You can sort and filter the data as needed.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to FT-IR spectroscopy. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key principle is that molecular vibrations that induce a significant change in polarizability are strongly Raman active, whereas vibrations that cause a large change in the dipole moment are strongly IR active.

For 3-(Aminomethyl)-4-methylphenol hydrobromide, the symmetric "breathing" mode of the substituted benzene (B151609) ring would be expected to produce a particularly strong signal in the Raman spectrum, while being weak in the IR spectrum. Similarly, stretches involving the C-C backbone of the molecule are generally more prominent in Raman spectra. In contrast, the highly polar O-H and N-H stretching vibrations would be weak in the Raman spectrum but are strong in the FT-IR spectrum. The combined use of both FT-IR and Raman spectroscopy thus provides a more complete vibrational profile of the molecule, aiding in a comprehensive structural confirmation.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Crystal Growth and Optimization Methodologies

The prerequisite for any X-ray crystallography study is the availability of high-quality single crystals. nih.gov For an organic salt like 3-(Aminomethyl)-4-methylphenol hydrobromide, a common and effective method for crystal growth is the slow evaporation technique. nih.gov This process involves dissolving the compound in a suitable solvent or solvent mixture until saturation is reached. The choice of solvent is critical; potential solvents include methanol, ethanol, or water, selected based on the compound's solubility and ability to form well-ordered crystals.

The saturated solution is then left undisturbed in an environment that allows for slow evaporation of the solvent. This gradual increase in concentration brings the solution to a state of supersaturation, from which nucleation and subsequent crystal growth occur. Optimization of this process may involve varying the solvent system, controlling the rate of evaporation, and maintaining a constant temperature to promote the formation of large, defect-free crystals suitable for diffraction analysis.

Unit Cell Parameters and Space Group Determination

Once a suitable crystal is obtained and analyzed by X-ray diffraction, the fundamental crystallographic data, including the unit cell parameters and the space group, can be determined. The unit cell is the smallest repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present within the crystal structure.

While specific experimental data for 3-(Aminomethyl)-4-methylphenol hydrobromide is not available in the reviewed literature, the table below presents illustrative, hypothetical crystallographic data typical for a small organic molecule of this nature, often crystallizing in a centrosymmetric monoclinic system such as P2₁/c. nih.govnih.gov

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.105 |

| c (Å) | 9.768 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 969.4 |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.515 |

This is an interactive data table. You can sort and filter the data as needed. The data presented is hypothetical and for illustrative purposes only.

Hydrogen Bonding Networks and Supramolecular Assembly Analysis

In the crystalline state, 3-(Aminomethyl)-4-methylphenol hydrobromide is expected to form an extensive and intricate network of hydrogen bonds. These interactions are the primary drivers of the supramolecular assembly, dictating the packing of molecules in the crystal lattice. The key functional groups involved in hydrogen bonding are the phenolic hydroxyl (-OH) group, the aminomethyl group (-CH₂NH₃⁺), and the bromide anion (Br⁻).

The protonated aminomethyl group is a strong hydrogen bond donor, with three acidic protons capable of forming N-H···Br⁻ and N-H···O interactions. The phenolic hydroxyl group can act as both a hydrogen bond donor (O-H···Br⁻ or O-H···O) and an acceptor (O···H-N). The bromide anion is a primary hydrogen bond acceptor.

Based on the analysis of similar structures, a probable hydrogen bonding scheme would involve the formation of a three-dimensional network. The aminomethyl groups are likely to be engaged in multiple hydrogen bonds with bromide ions and the oxygen atoms of neighboring phenol molecules. The hydroxyl groups would also participate, either donating a hydrogen to a bromide ion or another phenol's oxygen, or accepting a hydrogen from an aminomethyl group.

A representative table of expected hydrogen bond geometries, extrapolated from typical bond lengths and angles in related aminophenol hydrobromide structures, is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···Br⁻ | ~1.03 | ~2.20-2.50 | ~3.20-3.50 | ~150-170 |

| N-H···O | ~1.03 | ~1.80-2.10 | ~2.80-3.10 | ~160-175 |

| O-H···Br⁻ | ~0.98 | ~2.20-2.40 | ~3.15-3.35 | ~165-175 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Conformational Analysis in the Crystalline State

The conformation of 3-(Aminomethyl)-4-methylphenol hydrobromide in the solid state will be dictated by the need to minimize steric hindrance and maximize the strength of the intermolecular hydrogen bonds. The key conformational flexibility in the molecule lies in the rotation around the C-C bond connecting the aminomethyl group to the phenol ring.

Analysis of the crystal structure of the free base, 3-Amino-4-methylphenol, reveals a largely planar phenol ring. nih.gov The aminomethyl group will have a specific orientation relative to this ring to optimize its hydrogen bonding interactions within the crystal lattice. The torsion angle, defined by the atoms N-C(amino)-C(ring)-C(ring), will be a critical parameter in describing this conformation.

In the hydrobromide salt, the bulky bromide ion and the extensive hydrogen bonding network will likely lock the molecule into a specific, low-energy conformation. The aminomethyl group's orientation will be a compromise between minimizing steric clashes with the adjacent methyl group and achieving optimal geometry for its hydrogen bonds.

A table of expected key conformational parameters is provided below, based on the known structure of 3-Amino-4-methylphenol and typical values for similar compounds.

| Torsion Angle | Atoms Involved | Expected Value (°) |

| τ₁ | N - C(amino) - C(ring) - C(ring) | ± (90-120) |

| τ₂ | C(amino) - C(ring) - C(ring) - O | ~0 or ~180 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The crystalline environment significantly restricts the conformational freedom of the molecule compared to its state in solution. The observed conformation in the solid state represents a deep minimum on the potential energy surface, stabilized by the cooperative effect of the hydrogen bonding network.

Computational Chemistry and Theoretical Modeling of 3 Aminomethyl 4 Methylphenolhydrobromide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries and energies. For 3-(Aminomethyl)-4-methylphenol (B7905139) hydrobromide, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to find the most stable three-dimensional arrangement of its atoms (energy minimization). This process would yield optimized bond lengths, bond angles, and dihedral angles for the molecule.

Hypothetical Optimized Geometry Parameters for 3-(Aminomethyl)-4-methylphenol Cation This table is illustrative and not based on actual research findings.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-O | 1.36 Å |

| C-N | 1.48 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-N | 112.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Hypothetical FMO Data for 3-(Aminomethyl)-4-methylphenol Cation This table is illustrative and not based on actual research findings.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily located on the phenol (B47542) ring and oxygen atom |

| LUMO | -1.2 | Distributed over the aminomethyl group and aromatic ring |

| HOMO-LUMO Gap | 7.3 | Indicates high kinetic stability |

Electrostatic Potential Surface (EPS) Mapping for Interaction Sites

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This visual tool is invaluable for identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for nucleophilic and electrophilic attack, respectively. For the 3-(Aminomethyl)-4-methylphenol cation, the EPS map would likely show a positive potential around the protonated aminomethyl group and the hydroxyl proton, while the oxygen atom and the aromatic ring would exhibit more negative potential.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations (spatial arrangements) that a molecule can adopt. For a flexible molecule like 3-(Aminomethyl)-4-methylphenol, MD simulations would reveal the preferred orientations of the aminomethyl and hydroxyl groups relative to the phenol ring, providing a comprehensive understanding of its conformational landscape.

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra. Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These predictions are valuable for assigning experimental spectral peaks to specific molecular motions.

Hypothetical Predicted Vibrational Frequencies for 3-(Aminomethyl)-4-methylphenol Cation This table is illustrative and not based on actual research findings.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3650 | Stretching of the hydroxyl bond |

| N-H stretch | 3200-3400 | Stretching of the amine N-H bonds |

| C-H stretch (aromatic) | 3000-3100 | Stretching of C-H bonds on the phenol ring |

| C-O stretch | 1250 | Stretching of the carbon-oxygen bond |

| C-N stretch | 1100 | Stretching of the carbon-nitrogen bond |

Theoretical Studies on Acid-Base Equilibria and Protonation States

Theoretical calculations can be employed to predict the acid dissociation constant (pKa) of ionizable groups within a molecule. For 3-(Aminomethyl)-4-methylphenol, there are two primary ionizable sites: the phenolic hydroxyl group and the aminomethyl group. Computational methods can determine the relative energies of the different protonation states (neutral, zwitterionic, cationic, anionic) in solution. This information is crucial for understanding the species that will predominate at a given pH. The hydrobromide salt form indicates that the aminomethyl group is protonated. Theoretical studies could quantify the pKa of the phenolic hydroxyl group in this cationic form.

Reaction Mechanism Modeling using Computational Methods

Computational chemistry provides a powerful lens for understanding the intricate reaction mechanisms of 3-(aminomethyl)-4-methylphenol and its derivatives at a molecular level. While specific computational studies on the hydrobromide salt are not extensively documented in publicly available literature, research on closely related aminomethyl p-cresol (B1678582) derivatives offers significant insights into potential reaction pathways. Theoretical modeling, particularly using Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), has been instrumental in elucidating the photochemical reactivity of these compounds.

A key area of investigation has been the photodeamination reactions of aminomethyl p-cresol derivatives. researchgate.netnih.gov These studies reveal that the photochemical behavior is highly dependent on the protonation state of the amine group. The ammonium (B1175870) salt form, which is relevant to the hydrobromide salt, exhibits distinct reactivity compared to the free amine. nih.gov

Upon photoexcitation, these molecules can undergo deamination to form highly reactive intermediates known as quinone methides (QMs). researchgate.netnih.gov Computational modeling using TD-DFT has been employed to study the excited-state potential energy surfaces and elucidate the mechanism of this transformation. researchgate.net The formation of quinone methides is a consequence of the increased acidity of the phenolic proton in the excited state (S1 state), which can lead to excited-state intramolecular proton transfer (ESIPT) in related amine compounds. nih.govscispace.com However, for the ammonium salts, a direct photoelimination pathway on the S1 potential energy surface is computationally observed. researchgate.net

These quinone methide intermediates are electrophilic and can react with various nucleophiles. nih.gov This reactivity is biologically significant as it can lead to the formation of adducts with biological macromolecules. The mechanistic details of these subsequent reactions can also be modeled using computational methods to understand the reaction kinetics and thermodynamics.

The table below summarizes the computational methods and key findings from studies on related aminomethyl p-cresol derivatives, which serve as a model for understanding the potential reaction mechanisms of 3-(aminomethyl)-4-methylphenol hydrobromide.

| Computational Method | Level of Theory | Key Findings | Reference |

| Time-Dependent Density Functional Theory (TD-DFT) | PCM(water)/(TD-)B3LYP/6-311++G(d,p) | Investigated the photoelimination of the ammonium group, showing an adiabatic ultrafast reaction on the S1 potential energy surface to form quinone methides (QMs). | researchgate.net |

| Density Functional Theory (DFT) | Not Specified | Used to analyze the acid-base properties and photophysical characteristics which influence the deamination reaction efficiency based on the prototropic form of the molecule. | nih.govscispace.com |

These computational studies highlight the complex and diverse reaction pathways available to 3-(aminomethyl)-4-methylphenol derivatives. The modeling of reaction mechanisms not only rationalizes experimental observations but also predicts the formation and reactivity of transient species, which is crucial for understanding the compound's chemical behavior in various environments.

Exploration of Molecular Interactions and Proposed Mechanistic Roles

Ligand-Target Interaction Hypothesis (e.g., theoretical receptor binding, enzyme active site interaction)

Theoretically, 3-(aminomethyl)-4-methylphenol (B7905139) possesses functional groups that could enable it to interact with various biological targets, such as receptors and enzymes. The phenolic hydroxyl group, the amino group, and the aromatic ring are all capable of forming specific interactions within a biological binding site.

Molecular docking studies on structurally related compounds can provide insights into these potential interactions. For instance, studies on Schiff base ligands derived from aminophenols have shown interactions with the active sites of cancer-related receptors. ekb.egresearchgate.net While not a direct analysis of 3-(aminomethyl)-4-methylphenol, these studies suggest that the aminophenol moiety can play a crucial role in ligand-receptor binding.

The binding energy of a ligand to a receptor is a key indicator of the stability of the interaction. In theoretical studies of similar molecules, these energies can be calculated to predict binding affinity.

Table 1: Theoretical Interaction Profile of 3-(Aminomethyl)-4-methylphenol with a Hypothetical Receptor Active Site

| Functional Group | Potential Interaction Type | Potential Target Residue (Example) |

| Phenolic -OH | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine |

| Amino -NH2 | Hydrogen Bond Donor, Ionic | Aspartate, Glutamate |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Methyl -CH3 | Hydrophobic | Leucine, Valine, Isoleucine |

Non-Covalent Interactions (Hydrogen Bonding, Pi-Stacking) in Theoretical Biological Environments

Non-covalent interactions are fundamental to the structure and function of biological molecules and govern the interactions of drugs with their targets. mhmedical.com The structure of 3-(aminomethyl)-4-methylphenol allows for several types of non-covalent interactions within a theoretical biological environment.

Hydrogen Bonding: The primary amine (-NH2) and the hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. bu.edu These groups could form hydrogen bonds with amino acid residues in a protein, such as serine, threonine, aspartate, and glutamate, or with the phosphate (B84403) backbone of nucleic acids. mhmedical.com

Pi-Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net This type of interaction is crucial for the stabilization of protein-ligand complexes.

Hydrophobic Interactions: The methyl group and the nonpolar regions of the benzene (B151609) ring can engage in hydrophobic interactions, which are driven by the entropic effect of displacing water molecules from a nonpolar surface. bu.edu These interactions are vital for the binding of molecules within the hydrophobic pockets of proteins. researchgate.net

Table 2: Summary of Potential Non-Covalent Interactions

| Interaction Type | Contributing Moiety | Description |

| Hydrogen Bonding | -OH, -NH2 | Directional interactions involving a hydrogen atom located between two electronegative atoms. |

| π-π Stacking | Aromatic Ring | Attraction between aromatic rings, often found in biological systems. |

| Hydrophobic Interactions | -CH3, Aromatic Ring | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. |

Role as a Precursor or Intermediate in Complex Molecular Architectures

Aminophenols are valuable intermediates in organic synthesis. 4-Amino-3-methylphenol (B1666317), an isomer of the compound , is used in the synthesis of fluoran (B1223164) dyestuffs and plant protection agents. google.comgoogle.com This suggests that 3-(aminomethyl)-4-methylphenol could similarly serve as a building block for more complex molecules.

The aminomethyl and hydroxyl functionalities allow for a variety of chemical transformations. For instance, the amino group can be a nucleophile in reactions to form amides, imines, or be used in the synthesis of heterocyclic compounds. mdpi.comresearchgate.net The phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution, although the existing substituents will direct the position of new groups. The Mannich reaction, which involves the aminomethylation of a phenol (B47542), is a well-established method for synthesizing bioactive molecules and complex intermediates. researchgate.net

Table 3: Potential Synthetic Applications

| Functional Group | Reaction Type | Potential Product Class |

| Amino Group | Acylation | Amides |

| Amino Group | Reaction with Aldehydes/Ketones | Imines (Schiff bases) |

| Phenolic Hydroxyl | Alkylation/Acylation | Ethers/Esters |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenols |

Photophysical Properties and Potential for Optoelectronic Applications (theoretical)

The presence of both an electron-donating hydroxyl group and an aminomethyl group on the aromatic ring could potentially lead to interesting photophysical behavior. Such "push-pull" systems, where electron-donating and electron-withdrawing groups are attached to a π-conjugated system, can exhibit properties like intramolecular charge transfer (ICT) upon photoexcitation. This can result in large Stokes shifts and solvent-dependent fluorescence, which are desirable for applications in sensors and imaging agents. nih.gov

The functionalization of nanomaterials with molecules containing similar functional groups is a strategy to tune their optoelectronic properties for use in devices like LEDs and solar cells. researchgate.netresearcher.life Therefore, it is plausible that 3-(aminomethyl)-4-methylphenol or its derivatives could be investigated for such applications.

Synthesis and Characterization of Structural Derivatives and Analogues of 3 Aminomethyl 4 Methylphenolhydrobromide

Modification of the Aminomethyl Moiety: Synthesis and Structural Impact

The primary amino group of the aminomethyl moiety is a key site for derivatization. Modifications at this position can significantly alter the compound's polarity, basicity, and steric profile. Common strategies include N-alkylation and N-acylation.

Selective N-alkylation can be achieved through various synthetic routes. One effective method involves a one-pot reaction sequence starting with the condensation of the aminophenol with an aldehyde to form an imine (Schiff base), followed by in-situ reduction with a reducing agent like sodium borohydride. umich.eduresearchgate.net This reductive amination process is highly efficient for generating secondary amines. For instance, reacting 3-(aminomethyl)-4-methylphenol (B7905139) with benzaldehyde (B42025) followed by reduction would yield the N-benzyl derivative. The choice of aldehyde or ketone determines the nature of the N-substituent.

Direct alkylation using alkyl halides is also possible but can be less selective, potentially leading to mixtures of mono- and di-alkylated products, as well as O-alkylation of the phenolic hydroxyl group. umich.edu To favor N-alkylation, the phenolic hydroxyl group may first need to be protected.

The structural impact of these modifications is significant. Introducing alkyl or aryl groups on the nitrogen atom increases steric bulk around the aminomethyl group. This can influence the molecule's conformational preferences and its ability to participate in intermolecular interactions. Furthermore, converting the primary amine to a secondary or tertiary amine alters its basicity (pKa) and hydrogen bonding capacity, which in turn affects its physicochemical properties such as solubility and lipophilicity.

Table 1: Representative Synthetic Modifications of the Aminomethyl Moiety

| Reaction Type | Reagents | General Product Structure | Key Structural Impact |

|---|---|---|---|

| Reductive Amination (N-Alkylation) | 1. Aldehyde/Ketone (e.g., R-CHO) 2. Reducing Agent (e.g., NaBH₄) | N-alkyl-3-(aminomethyl)-4-methylphenol | Increases steric bulk; converts primary amine to secondary/tertiary, altering basicity. researchgate.net |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | N-acyl-3-(aminomethyl)-4-methylphenol | Replaces basic amino group with a neutral amide; introduces a planar amide bond. |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-sulfonyl-3-(aminomethyl)-4-methylphenol | Forms a sulfonamide, which is significantly less basic than the parent amine. |

Derivatization of the Phenolic Hydroxyl Group and its Chemical Consequences

The phenolic hydroxyl group is an activating, ortho-para directing group that significantly influences the reactivity of the aromatic ring. mytutor.co.ukchemistryguru.com.sgquora.com Its derivatization, typically through etherification or esterification, can modulate this electronic effect and alter the compound's properties.

O-alkylation to form ethers is commonly accomplished using the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., K₂CO₃, NaH) to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). umich.eduresearchgate.net For this to proceed selectively without competing N-alkylation, the amino group often requires a protecting group, such as a benzylidene group formed by reaction with benzaldehyde. umich.eduresearchgate.net

Esterification can be achieved by reacting the phenol with acyl chlorides or anhydrides in the presence of a base. nih.gov These reactions convert the hydroxyl group into an ester moiety.

The chemical consequences of these derivatizations are profound. Converting the hydroxyl group to an ether or ester group eliminates its ability to act as a hydrogen bond donor and reduces its acidity. This significantly impacts solubility in aqueous and organic media. Electronically, an alkoxy group (-OR) is still an activating, ortho-para director, but it is generally less activating than the hydroxyl group (-OH). chemistryguru.com.sg An acyloxy group (-OCOR), however, is a deactivating, ortho-para directing group due to the electron-withdrawing nature of the carbonyl. This change in electronic influence directly affects the susceptibility of the aromatic ring to further electrophilic substitution.

Table 2: Representative Synthetic Modifications of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | General Product Structure | Key Chemical Consequence |

|---|---|---|---|

| O-Alkylation (Etherification) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | 3-(Aminomethyl)-4-methyl-1-(alkoxy)benzene | Removes acidic proton; eliminates H-bond donor ability; maintains ring activation (ortho-para directing). researchgate.net |

| O-Acylation (Esterification) | Acyl Chloride (R-COCl) or Anhydride | [3-(Aminomethyl)-4-methylphenyl] acetate (B1210297) | Converts activating -OH group to a deactivating -OCOR group; removes H-bond donor ability. |

| Silylation | Silyl (B83357) Halide (e.g., TBDMSCl) | O-silyl-3-(aminomethyl)-4-methylphenol | Forms a bulky, lipophilic silyl ether, often used as a protecting group. researchgate.net |

Alterations to the Methyl Substitution on the Aromatic Ring

The position and identity of the methyl group on the aromatic ring define the substitution pattern and influence the reactivity of the other functional groups. Altering this substitution typically requires a completely different synthetic strategy, starting from different precursors.

For example, the target compound, 3-(aminomethyl)-4-methylphenol, is a derivative of 4-methylphenol (p-cresol). Synthesizing a regioisomer, such as 5-(aminomethyl)-2-methylphenol, would necessitate starting from 2-methylphenol (o-cresol). The synthesis would likely proceed through nitration of the starting cresol, followed by reduction of the nitro group to an amine, and subsequent steps to introduce the aminomethyl group, or via a Mannich-type reaction on the precursor phenol. researchgate.netgoogle.com The synthesis of 4-amino-3-methylphenol (B1666317), a related compound, often starts from m-cresol, which is first nitrosated and then reduced. google.comgoogle.com

Changing the identity of the alkyl group, for instance, from methyl to ethyl or tert-butyl, would require starting with the corresponding 4-alkylphenol. These changes would have predictable effects on the molecule's properties. Increasing the size of the alkyl group would enhance lipophilicity and introduce greater steric hindrance, which could affect the reactivity of the adjacent aminomethyl group. Electronically, all alkyl groups are weakly activating and ortho-para directing via an inductive effect.

Scaffold Hopping and Bioisosteric Replacements (theoretical design)

In medicinal chemistry and materials science, scaffold hopping and bioisosteric replacement are strategies used to design new molecules by replacing a core structure or functional groups with alternatives that retain similar spatial arrangements and physicochemical properties. nih.govresearchgate.netbiosolveit.de

Scaffold Hopping: This involves replacing the central phenyl ring of 3-(aminomethyl)-4-methylphenol with a different cyclic system while maintaining the relative orientation of the key functional groups. researchgate.net Theoretical replacements could include:

Heteroaromatic Scaffolds: Replacing the benzene (B151609) ring with a pyridine, thiophene, or furan (B31954) ring could introduce new hydrogen bonding capabilities, alter the electronic distribution, and modify metabolic stability. For example, a 3-aminomethyl-4-methyl-pyridin-5-ol scaffold would maintain a similar arrangement of substituents.

Non-aromatic Scaffolds: A saturated ring like cyclohexane (B81311) could be used, leading to analogues such as 3-(aminomethyl)-4-methylcyclohexanol. This would drastically change the geometry from planar to a 3D chair/boat conformation.

Bioisosteric Replacements: This strategy involves swapping specific functional groups with others that are chemically different but have similar physical or electronic properties. researchgate.net

Phenolic Hydroxyl Group: Classical bioisosteres for the phenol group include hydroxamic acids (-CONHOH), carboxylic acids (-COOH), sulfonamides (-SO₂NH₂), and tetrazoles. These groups can mimic the acidic proton and hydrogen bonding ability of the phenol.

Aminomethyl Group: The aminomethyl group could be replaced with an aminoethyl (-CH₂CH₂NH₂) group to alter spacing, or with a hydroxylamine (B1172632) (-ONH₂) or hydrazine (B178648) (-NHNH₂) moiety to change nucleophilicity and basicity.

Methyl Group: A methyl group can be replaced by other small, non-polar groups such as a chlorine or bromine atom, which have similar van der Waals radii but different electronic properties (inductive withdrawal vs. hyperconjugation).

Table 3: Theoretical Bioisosteric Replacements for Key Functional Groups

| Original Group | Potential Bioisostere | Rationale/Anticipated Property Change |

|---|---|---|

| Phenolic -OH | -COOH, Tetrazole | Maintains acidic proton and H-bonding potential. researchgate.net |

| Aminomethyl -CH₂NH₂ | -CH₂CH₂NH₂, -OCH₂NH₂ | Alters spacing and flexibility between amine and the ring. |

| Methyl -CH₃ | -Cl, -Br, -CF₃ | Similar size (-Cl, -Br) but different electronics; -CF₃ is strongly electron-withdrawing. |

| Phenyl Ring | Pyridine, Thiophene | Introduces heteroatoms, alters electronics, potential for new interactions (scaffold hop). biosolveit.de |

Structure-Reactivity and Structure-Property Relationships among Derivatives

The synthesis of various derivatives allows for a systematic study of structure-activity and structure-property relationships (SAR). nih.govdrugdesign.org The reactivity of the core 3-(aminomethyl)-4-methylphenol structure is governed by the interplay of its three functional groups.

Electronic Effects: The phenolic -OH group is a powerful electron-donating group (+R effect), which strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to itself (positions 2, 6, and 5). quora.com The methyl group provides weak activation (+I effect), reinforcing this tendency. The aminomethyl group has a negligible electronic effect on the ring itself. Derivatizing the -OH group to an ether (-OR) maintains this activation, while converting it to an ester (-OCOR) deactivates the ring. chemistryguru.com.sg This means that electrophilic bromination, for example, would be much faster and occur under milder conditions for the parent phenol or its ether derivative compared to its ester derivative. chemistryguru.com.sg

Steric Effects: The substituents ortho to the hydroxyl group (the aminomethyl group at position 3 and the hydrogen at position 5) and the methyl group at position 4 create a specific steric environment. N-alkylation of the aminomethyl group with bulky substituents would sterically hinder reactions at the adjacent hydroxyl group (position 1) and the ortho carbon (position 2). Similarly, replacing the methyl group at position 4 with a larger alkyl group would hinder reactions at the adjacent aminomethyl group.

Intramolecular Interactions: The proximity of the aminomethyl and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can influence the conformation of the side chain and the acidity of the phenolic proton. Modifying either group (e.g., by N-acylation or O-alkylation) would disrupt this potential interaction, leading to changes in physical properties like melting point and solubility.

Advanced Analytical Methodologies for Research Scale Purity and Quantification of 3 Aminomethyl 4 Methylphenolhydrobromide

Spectrophotometric and Electrochemical Quantification Methods

While chromatography is ideal for separation and purity assessment, spectrophotometric and electrochemical methods can offer rapid and cost-effective alternatives for quantification, particularly in quality control settings.

Spectrophotometric Quantification: UV-Visible spectrophotometry is a versatile analytical technique for the quantitative determination of various substances. ijset.in For phenolic compounds, quantification can often be achieved using the Folin-Ciocalteu (FC) method. acs.orgredalyc.org This method is based on the oxidation of the phenolic group by the FC reagent (a mixture of phosphomolybdate and phosphotungstate) under alkaline conditions. redalyc.org The reaction produces a blue-colored complex, and the intensity of the color, measured by its absorbance at a specific wavelength (typically around 725-765 nm), is proportional to the amount of phenolic compound present. acs.orgredalyc.org A calibration curve is constructed using standards of known concentration to quantify the amount of the compound in a sample. redalyc.org While simple and rapid, this method is not specific and can be subject to interference from other reducing substances. ijset.inresearchgate.net

Electrochemical Quantification: Electrochemical methods provide a highly sensitive means of detecting and quantifying phenolic compounds. computer.orgirispublishers.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are based on the electrochemical oxidation of the phenol's hydroxyl group at the surface of a working electrode (e.g., a glassy carbon electrode). researchgate.net When a potential is applied, the phenol (B47542) is oxidized, generating an electrical current. The magnitude of this peak current is directly proportional to the concentration of the phenolic compound in the solution. researchgate.net These methods are known for their high sensitivity, fast response times, and relatively low cost. computer.org Combining liquid chromatography with electrochemical detection (HPLC-ED) can offer both the high selectivity of HPLC and the high sensitivity of electrochemical detection for phenolic compounds. chromatographyonline.com

Table 3: Comparison of Quantification Methods

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Spectrophotometry (Folin-Ciocalteu) | Colorimetric reaction based on oxidation of the phenol group. redalyc.org | Rapid, simple, cost-effective. researchgate.net | Non-specific; potential for interference from other reducing agents. ijset.in |

| Electrochemistry (e.g., Voltammetry) | Measures current from the electrochemical oxidation of the phenol group. researchgate.net | High sensitivity, fast response, low cost. computer.orgirispublishers.com | Electrode surface can be prone to fouling. researchgate.net |

Solid-State Analytical Techniques for Polymorph Characterization

For a crystalline solid like 3-(Aminomethyl)-4-methylphenol (B7905139) hydrobromide, characterization of its solid-state properties is critical. Polymorphism is the ability of a compound to exist in two or more different crystalline phases. dalton.com These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability, which can impact the material's performance. seqens.comeuropeanpharmaceuticalreview.com A comprehensive polymorph screen is essential during development to identify the most stable form and investigate the potential for other forms to appear under various conditions. seqens.com

Several analytical techniques are used in concert to characterize the solid state of the compound:

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" for that specific solid form. seqens.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and heat of fusion of a crystalline solid and to detect phase transitions between polymorphs. seqens.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the presence of solvates or hydrates by detecting weight loss at specific temperatures corresponding to the boiling point of the entrapped solvent or water. seqens.com

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonds and molecular interactions within the crystal lattice. Different polymorphs can exhibit subtle but distinct differences in their spectra due to variations in hydrogen bonding and molecular conformation.

Polarized Light Microscopy (PLM): PLM is used to visualize the morphology (shape and size) of the crystals and can help distinguish between different crystalline forms based on their optical properties. seqens.com

Table 4: Solid-State Analytical Techniques and Their Applications

| Technique | Information Provided | Primary Use in Polymorph Characterization |

|---|---|---|

| X-Ray Powder Diffraction (XRPD) | Crystal lattice spacing and structure | Unambiguous identification of different polymorphs. seqens.com |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, crystallization) | Determining melting points and thermodynamic relationships between forms. seqens.com |

| Thermogravimetric Analysis (TGA) | Mass change with temperature | Detecting and quantifying solvates and hydrates. seqens.com |

| FTIR / Raman Spectroscopy | Vibrational modes of chemical bonds | Detecting differences in molecular conformation and intermolecular interactions. |

Future Research Directions and Unexplored Academic Avenues

Integration with Materials Science: Theoretical Applications

The unique molecular architecture of 3-(Aminomethyl)-4-methylphenolhydrobromide, featuring a phenol (B47542) ring, an aminomethyl group, and a methyl group, suggests its potential as a versatile building block in the design of novel materials. Theoretical applications can be envisioned in several areas:

Polymer Chemistry: The amine and hydroxyl functionalities of the compound can serve as reactive sites for polymerization reactions. Its incorporation into polymer backbones could impart specific properties such as thermal stability, altered solubility, and the capacity for post-polymerization modification. For instance, it could be explored as a monomer or a cross-linking agent in the synthesis of specialty polymers like polyamides or polyurethanes, potentially enhancing their mechanical or adhesive characteristics.

Functional Coatings: The phenolic hydroxyl group offers a point of attachment to various substrates, making it a candidate for creating functional surface coatings. Theoretical studies could explore its use in developing corrosion-resistant layers on metals or as a component in biocompatible coatings for medical devices. The presence of the amino group could further allow for the grafting of other molecules to create multifunctional surfaces.

Biomimetic Materials: The catechol-like structure of the phenolic ring is reminiscent of the adhesive proteins found in mussels. researchgate.net This suggests that this compound could be investigated for its potential role in developing bio-inspired adhesives and underwater coatings.

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules that associate through non-covalent interactions. nih.gov The structure of this compound is well-suited for participating in such interactions, making it a promising candidate for research in self-assembly.

Hydrogen Bonding and Host-Guest Chemistry: The presence of both hydrogen bond donors (hydroxyl and amino groups) and acceptors (the aromatic ring) allows the molecule to engage in intricate hydrogen-bonding networks. This could lead to the formation of well-defined supramolecular structures. acs.org Furthermore, its potential to act as a host or guest molecule in inclusion complexes could be explored, driven by a combination of hydrogen bonding, π-π stacking, and electrostatic interactions.

Formation of Nanostructures: The spontaneous organization of molecules into well-defined structures is a cornerstone of self-assembly. Research could investigate the ability of this compound to self-assemble into various nanostructures, such as fibers, vesicles, or tubules, under different conditions (e.g., pH, solvent, temperature). nih.gov The interplay between hydrophobic and hydrophilic interactions, along with other non-covalent forces, would govern the final morphology of these assemblies. nih.gov

Metal-Phenolic Networks: The phenolic component of the molecule can coordinate with metal ions, leading to the formation of metal-phenolic networks. acs.org These networks can self-assemble into a variety of structures, from nanoparticles to macroscopic films, with potential applications in catalysis and biotechnology. acs.org

Green Synthesis Scale-Up and Process Intensification Studies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Scaling up the green synthesis of this compound from the laboratory to an industrial scale presents several challenges and opportunities.

Challenges in Scaling Up Green Synthesis:

| Challenge | Description | Potential Mitigation Strategies |

| Maintaining Selectivity and Yield | Reaction conditions that are optimal at a small scale may not translate directly to larger reactors, potentially leading to decreased product selectivity and yield. | Process optimization through statistical design of experiments (DoE); implementation of continuous flow reactors for better control over reaction parameters. |

| Heat and Mass Transfer | Inefficient heat and mass transfer in large vessels can affect reaction rates and lead to the formation of byproducts. uk-cpi.com | Use of specialized reactor designs with improved mixing and heat exchange capabilities; process intensification techniques like microwave-assisted synthesis. |

| Solvent and Reagent Availability | Green solvents and reagents used in lab-scale synthesis may be expensive or not readily available in bulk quantities. uk-cpi.com | Development of scalable production methods for green solvents; investigation of solvent recycling strategies; exploration of solvent-free reaction conditions. |

| Economic Viability | The initial investment for developing and scaling up green processes can be high, making them less economically competitive with traditional methods. chemicatimes.com | Thorough techno-economic analysis to identify cost-saving opportunities; focus on developing highly efficient catalytic systems to reduce operational costs. |

Process Intensification Studies:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this could involve:

Continuous Flow Synthesis: Moving from batch to continuous manufacturing can offer better control over reaction parameters, improved safety, and higher throughput.

Catalyst Development: Research into highly active and recyclable catalysts can significantly improve the efficiency and sustainability of the synthesis.

Alternative Energy Sources: The use of microwave or ultrasonic irradiation could accelerate reaction rates and reduce energy consumption.

Development of Advanced Analytical Techniques for In-Situ Monitoring of its Formation

Real-time monitoring of chemical reactions is crucial for process optimization, quality control, and ensuring safety. The development of advanced analytical techniques for the in-situ monitoring of the formation of this compound would be a significant advancement.

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products. These methods are non-invasive and can be implemented directly into the reaction vessel.

Chromatographic Techniques: While typically used for offline analysis, process analytical technology (PAT) advancements are enabling the integration of techniques like high-performance liquid chromatography (HPLC) for near-real-time monitoring. This can provide detailed information on the reaction progress and impurity profiles.

Sensor Development: The design of chemical sensors specifically tailored to detect this compound or key intermediates could offer a cost-effective and continuous monitoring solution.

The development of these analytical tools would not only facilitate the optimization of the synthesis process but also provide valuable kinetic data for a deeper understanding of the reaction mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.